3-(Methoxydimethylsilyl)propanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSSi/c1-7-9(2,3)6-4-5-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRXALBJIVORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164009 | |
| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-97-7 | |
| Record name | 3-(Methoxydimethylsilyl)-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxydimethylsilyl)propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(Methoxydimethylsilyl)propanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565LK7ZN7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among silyl-propanethiol derivatives lie in the substituents on the silicon atom, which significantly influence their chemical and physical properties (Table 1).
Table 1: Structural Comparison of Silyl-Propanethiol Derivatives
*Hypothetical structure based on analog 3-(Methoxydimethylsilyl)propyl acrylate (CAS 111918-90-2) .
Key Observations:
- Silyl Group Reactivity: Trimethoxysilyl (-Si(OCH₃)₃) and triethoxysilyl (-Si(OCH₂CH₃)₃) groups undergo hydrolysis to form siloxane networks, enabling applications in coatings and adhesives.
- Steric Effects : Methoxydimethylsilyl’s smaller size compared to trialkoxysilyl groups reduces steric hindrance, enhancing thiol accessibility for surface binding .
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations:
- Thermal Stability : Trialkoxysilyl derivatives (e.g., Nu1) exhibit higher boiling points (~210–215°C) due to stronger intermolecular forces, whereas methoxydimethylsilyl analogs are expected to have slightly lower volatility .
- Solubility: All silyl-propanethiols are hydrophobic but dissolve in organic solvents like ethanol or toluene. The smaller methoxydimethylsilyl group may improve compatibility with non-polar matrices .
a) Self-Assembled Monolayers (SAMs)
- 3-(Trimethoxysilyl)propanethiol (Nu1) : Forms dense SAMs on silver and gold via thiol-metal bonding, with the silyl group enabling post-assembly modification (e.g., metal ion complexation) .
b) Polymer Modification
- 3-(Triethoxysilyl)propanethiol (KH-580) : Used in rubber vulcanization to enhance silica filler-polymer adhesion .
- 3-(Tri-2-methoxyethoxysilyl)propanethiol (Nu2): Exhibits ionophoric properties, forming complexes with Li⁺/Na⁺ in acetonitrile, useful in electrochemical sensors .
c) Surface Coatings
- Trimethoxysilyl derivatives : Preferred for sol-gel coatings due to high crosslink density. Methoxydimethylsilyl variants may yield more flexible films with reduced brittleness .
Preparation Methods
Reaction Mechanism
The nucleophilic substitution method involves replacing a leaving group (e.g., chloride) on a silane precursor with a thiol group. A representative pathway employs 3-chloropropyldimethylmethoxysilane reacting with sodium hydrosulfide (NaSH) in anhydrous conditions:
The reaction proceeds via an mechanism, where the thiolate ion () displaces chloride.
Table 1: Optimized Conditions for Nucleophilic Substitution
| Parameter | Value/Range | Catalyst/Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Temperature | 80–100°C | None | 75–85 | |
| Reaction Time | 6–8 hours | Toluene | — | |
| Molar Ratio (Si:SH) | 1:1.2 | — | — |
Key considerations:
-
Solvent Choice : Polar aprotic solvents (e.g., toluene) enhance reaction efficiency by stabilizing intermediates.
-
Purification : Vacuum distillation isolates the product, achieving >95% purity.
Catalytic Thiol-Ene Addition
Reaction Overview
The thiol-ene "click" reaction offers a modular approach. A methoxydimethylsilane-containing alkene reacts with a thiol under radical or base catalysis:
This method is favored for its regioselectivity and mild conditions.
Table 2: Catalytic Systems for Thiol-Ene Reactions
Performance insights:
-
Radical Initiators : Azobisisobutyronitrile (AIBN) achieves high conversion but requires inert atmospheres.
-
Base Catalysts : Triethylamine enables room-temperature reactions but may necessitate longer times.
Industrial-Scale Production
Batch Reactor Design
Industrial synthesis employs continuous-flow reactors to enhance yield and safety. Key parameters include:
-
Pressure : 1–2 bar to prevent volatile byproduct accumulation.
-
Residence Time : 30–60 minutes for optimal throughput.
Table 3: Industrial Process Metrics
| Metric | Value | Notes | Source |
|---|---|---|---|
| Annual Capacity | 500–1,000 tons | Dependent on catalyst lifetime | |
| Purity Post-Distillation | ≥99% | Meets pharmaceutical-grade standards |
Challenges:
-
Byproduct Management : Chlorinated byproducts require scrubbers for environmental compliance.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., acidic resins) reduce waste.
Purification and Quality Control
Distillation Techniques
Vacuum distillation (50–100 mbar) separates the target compound from unreacted precursors. The boiling point under reduced pressure is 120–125°C.
Chromatographic Analysis
Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid (70:30:0.1) resolves impurities, achieving >99.5% purity.
Comparative Evaluation of Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 85 | High | Moderate |
| Thiol-Ene Addition | 90 | Moderate | High |
| Industrial Batch | 95 | Very High | Low |
Q & A
Q. What are the established synthetic routes for 3-(Methoxydimethylsilyl)propanethiol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via transesterification of precursors (e.g., 3-(trimethoxysilyl)-propanethiol) with alcohols like ethylene glycol monomethyl ether, catalyzed by dibutyltin oxide in non-polar solvents (e.g., benzene). Purification involves vacuum distillation, achieving yields up to 90%. Optimization requires precise control of temperature (40–80°C), catalyst concentration (0.5–2 mol%), and solvent drying to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR confirm the silyl-thiol linkage and methoxy group integration .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 196.34) and detects impurities .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies Si-O-Si (1050–1100 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using C18 columns with UV detection at 220 nm .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to hydrolyzable Si-O bonds. Storage under inert gas (N₂/Ar) at <0°C minimizes degradation. Stability is assessed via thermogravimetric analysis (TGA; decomposition onset ~150°C) and gas chromatography-mass spectrometry (GC-MS) to detect byproducts like silanols .
Advanced Research Questions
Q. What mechanistic insights explain the bifunctional reactivity of this compound in surface modification and ionophore applications?
- Methodological Answer : The thiol (-SH) group binds covalently to metals (e.g., Ag, Au), forming self-assembled monolayers (SAMs), while the silyl group enables siloxane network formation or ion complexation. Surface interactions are studied via X-ray photoelectron spectroscopy (XPS; detects S-Ag bonds at ~162 eV) and atomic force microscopy (AFM; measures monolayer thickness ≈2 nm) .
Q. How do kinetic parameters and stoichiometric ratios influence the efficacy of this compound in acyl transfer reactions?
- Methodological Answer :
- Kinetic Studies : Pseudo-first-order rate constants (k ≈ 10⁻³ s⁻¹) are determined using UV-Vis spectroscopy to track nucleophilic displacement of chromogenic substrates (e.g., p-nitrophenyl acetate) .
- Stoichiometry : Job’s plot analysis and ESI-MS confirm 1:1 ligand:metal (e.g., Li⁺, Na⁺) complexation in acetonitrile, with stability constants (log K ≈ 3.5–4.0) derived from Benesi-Hildebrand plots .
Q. What advanced nanomechanical characterization methods reveal the viscoelastic properties of films derived from this compound?
- Methodological Answer :
- Peak Force Quantitative Nanomechanical Mapping (PFQNM AFM) : Measures storage modulus (1.61–8.51 GPa) and loss modulus (1.17–1.95 GPa) as substrate temperature increases (10–45°C), correlating with cross-linking density .
- Nano Dynamic Mechanical Analysis (nDMA) : Quantifies glass transition temperature (T₉ ≈ 25°C) via frequency-dependent modulus shifts (0.1–10 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
